4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (4-BEC-5-MTP) is a small molecule with a wide range of potential applications in scientific research. It is a synthetic compound that has been used for various purposes in the laboratory, including as a ligand for proteins, as an inhibitor of enzymes, and as a fluorescent dye.
Scientific Research Applications
Electrophilic Aromatic Substitution Reactions
4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: can be utilized in electrophilic aromatic substitution reactions. This compound, due to the presence of a pyrazole ring, can participate in reactions where it acts as an aromatic system undergoing substitution . The bromine atom can be replaced by other functional groups, allowing for the synthesis of various benzene derivatives with potential pharmacological properties.
Michaelis–Arbuzov Reaction
This compound may find applications in the Michaelis–Arbuzov reaction, which is pivotal in the synthesis of biomedically important agents . The reaction typically involves alkyl halides and trialkyl phosphites, leading to the formation of phosphonates. Given the halogenated nature of this compound, it could be a candidate for generating phosphonate derivatives with antiviral or anticancer activities.
Anesthetic Agent Research
The structural similarity of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole to halothane suggests potential use in anesthetic agent research . Studies could explore its interaction with biological targets like the Rho GTPase regulator, which may lead to the development of new anesthetic compounds.
Solvation Studies
Due to the presence of multiple halogens and a trifluoromethyl group, this compound could be used in solvation studies . Its behavior in polarizable solvents like water and methanol can be analyzed, which is essential for understanding drug delivery mechanisms and designing better pharmaceuticals.
Enzyme Inhibition
The compound’s structure indicates potential use as an enzyme inhibitor. Research could focus on its interaction with specific enzymes, exploring its efficacy as a serine hydrolase inhibitor, which is significant in the study of various diseases and the development of therapeutic agents .
Activity-Based Probes
Finally, the compound could be modified to create activity-based probes (ABPs) for biochemical research . ABPs are used to study enzyme activity and can be crucial in understanding biochemical pathways and identifying potential drug targets.
properties
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClF3N2/c1-4-5(8)6(7(10,11)12)13-14(4)3-2-9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCKYXQOFJQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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